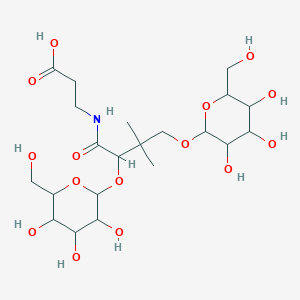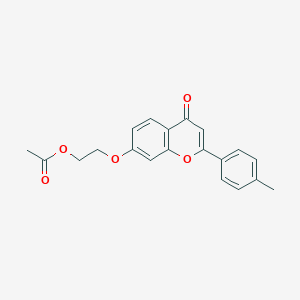
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol is an organic compound that features a benzodioxole ring and a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenylethanolamine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography is common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzodioxole-5-carboxylic acid or benzodioxole-5-ketone.
Reduction: Formation of 2-(1,3-benzodioxol-5-ylmethylamino)-2-phenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethylideneamino)benzoic acid
- 2-(1,3-Benzodioxol-5-ylmethylideneamino)acetic acid
Uniqueness
Compared to similar compounds, 2-(1,3-Benzodioxol-5-ylmethylideneamino)-2-phenylethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzodioxole ring and a phenylethanol moiety allows for versatile applications in various fields .
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol |
InChI |
InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2 |
Clé InChI |
FJEYOSFEAJTKGM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)


![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)

![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)



![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
